

# Physical and chemical properties of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine

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## Compound of Interest

Compound Name: 1-(2,5-Dibromophenyl)sulfonylpyrrolidine

Cat. No.: B486452

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## An In-depth Technical Guide to 1-(2,5-Dibromophenyl)sulfonylpyrrolidine

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **1-(2,5-Dibromophenyl)sulfonylpyrrolidine**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Identity and Physical Properties

**1-(2,5-Dibromophenyl)sulfonylpyrrolidine** is a halogenated aromatic sulfonamide. While extensive experimental data for this specific compound is not readily available in public literature, its core properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Chemical Identifiers for **1-(2,5-Dibromophenyl)sulfonylpyrrolidine**

Identifier	Value
IUPAC Name	1-[(2,5-dibromophenyl)sulfonyl]pyrrolidine
CAS Number	691381-09-6[1][2][3][4][5]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> Br <sub>2</sub> NO <sub>2</sub> S
Molecular Weight	387.08 g/mol
Canonical SMILES	C1CCN(C1)S(=O)(=O)C2=C(C=C(C=C2)Br)Br

Table 2: Predicted Physical and Chemical Properties of **1-(2,5-Dibromophenyl)sulfonylpyrrolidine**

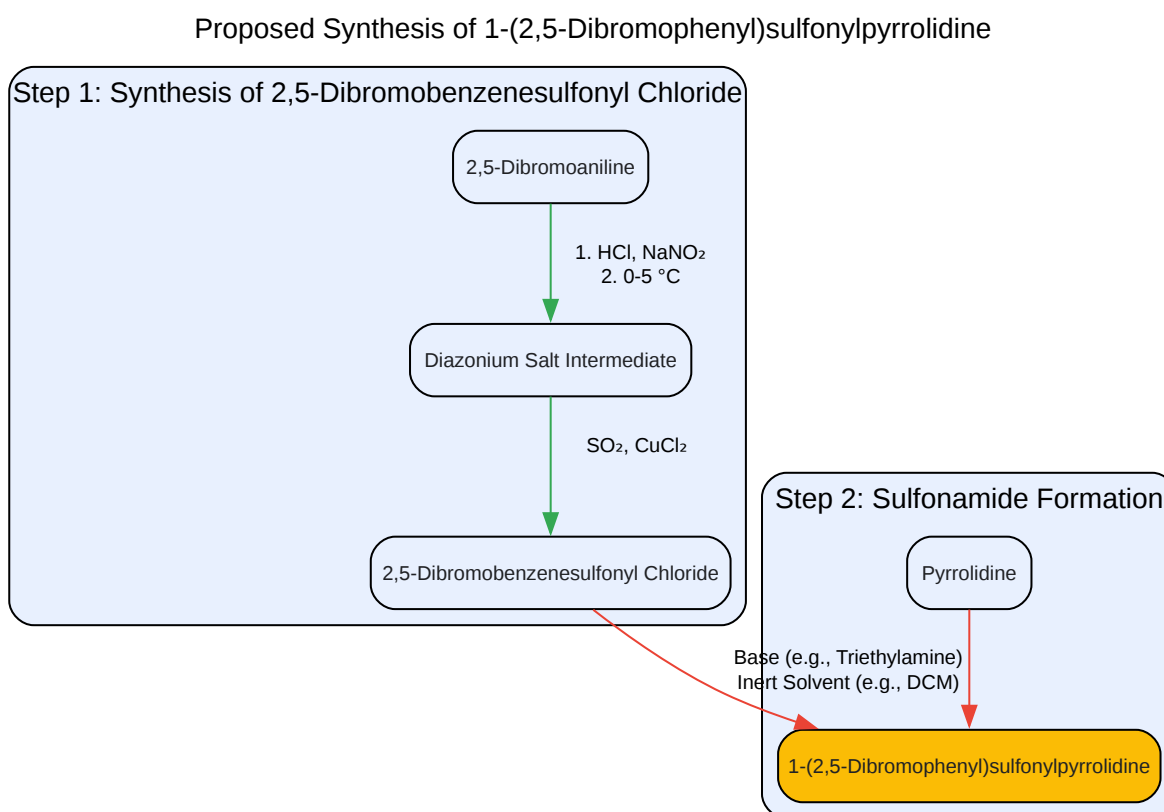
Property	Predicted Value	Notes
Melting Point	Not available	Expected to be a solid at room temperature.
Boiling Point	Not available	High boiling point expected due to molecular weight and polarity.
Solubility	Poorly soluble in water	Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents.
pKa	Not available	The sulfonamide proton is weakly acidic.
LogP	~3.5 - 4.5	Calculated using various predictive models, indicating high lipophilicity.

## Synthesis and Experimental Protocols

The synthesis of **1-(2,5-Dibromophenyl)sulfonylpyrrolidine** can be achieved through a two-step process involving the preparation of 2,5-dibromobenzenesulfonyl chloride followed by its reaction with pyrrolidine. While a specific protocol for this compound is not published, the

following represents a standard and reliable methodology based on established chemical reactions.

## Proposed Synthesis Workflow



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Caption: Proposed two-step synthesis of **1-(2,5-Dibromophenyl)sulfonylpyrrolidine**.

## Detailed Experimental Protocols

Step 1: Synthesis of 2,5-Dibromobenzenesulfonyl Chloride

This procedure is adapted from standard methods for the synthesis of aryl sulfonyl chlorides from anilines.

- **Diazotization:** 2,5-dibromoaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
- **Sulfonylation:** A solution of sulfur dioxide in acetic acid is prepared and cooled. Copper(I) chloride is added as a catalyst. The previously prepared cold diazonium salt solution is then added slowly to this mixture. The reaction is stirred at a low temperature and then allowed to warm to room temperature.
- **Work-up and Isolation:** The reaction mixture is poured into ice water, and the crude 2,5-dibromobenzenesulfonyl chloride is extracted with a suitable organic solvent such as dichloromethane or diethyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride, which can be used in the next step without further purification or can be purified by distillation or chromatography if necessary.

## Step 2: Synthesis of **1-(2,5-Dibromophenyl)sulfonylpyrrolidine**

- **Reaction Setup:** 2,5-dibromobenzenesulfonyl chloride is dissolved in an inert anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
- **Amine Addition:** Pyrrolidine, along with a base such as triethylamine or pyridine (to neutralize the HCl byproduct), is added dropwise to the solution of the sulfonyl chloride at 0 °C.
- **Reaction and Monitoring:** The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** The reaction mixture is washed successively with dilute acid (e.g., 1M HCl) to remove excess amine and base, water, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or

hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure **1-(2,5-Dibromophenyl)sulfonylpyrrolidine**.

## Chemical Properties and Spectral Characterization

The chemical reactivity of **1-(2,5-Dibromophenyl)sulfonylpyrrolidine** is dominated by the sulfonamide functional group and the dibrominated aromatic ring. The sulfonamide bond is generally stable to hydrolysis. The aromatic ring can potentially undergo further substitution reactions, although the presence of two bromine atoms and the sulfonyl group deactivates the ring towards electrophilic substitution.

### Predicted Spectral Data:

- $^1\text{H}$  NMR:** The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, likely as multiplets in the regions of 1.8-2.0 ppm and 3.2-3.4 ppm. The aromatic protons will appear in the downfield region (7.5-8.0 ppm) with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
- $^{13}\text{C}$  NMR:** The carbon NMR spectrum will show signals for the two distinct carbons of the pyrrolidine ring and the six carbons of the dibromophenyl ring, with the carbons attached to bromine and the sulfonyl group being significantly deshielded.
- IR Spectroscopy:** The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group, typically in the range of 1350-1300  $\text{cm}^{-1}$  and 1160-1120  $\text{cm}^{-1}$ .
- Mass Spectrometry:** The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) will be a key feature for identification.

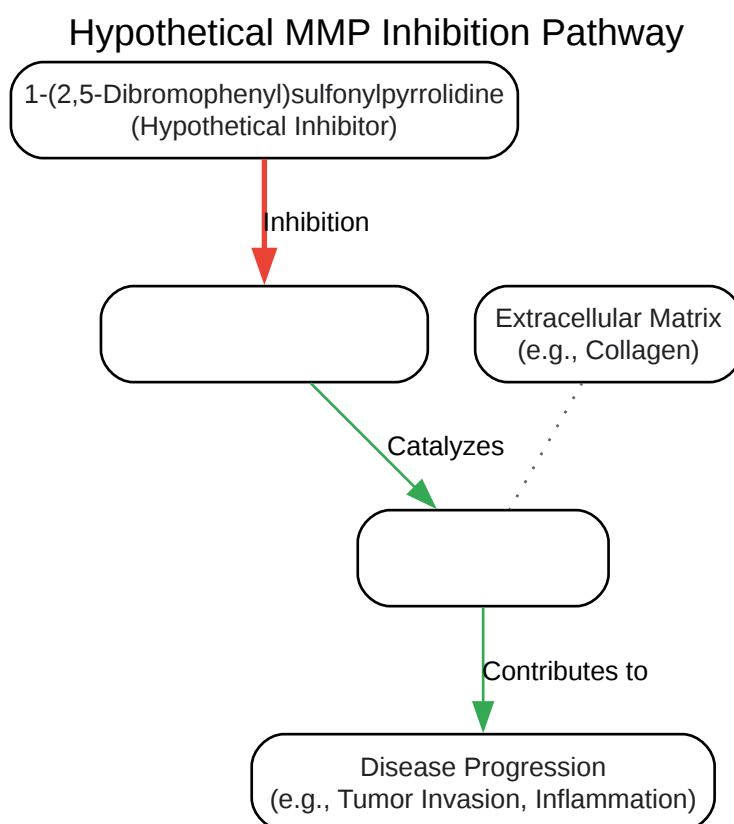
## Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for **1-(2,5-Dibromophenyl)sulfonylpyrrolidine**, the sulfonylpyrrolidine scaffold is present in molecules with a range of biological activities. For instance, some sulfonylpyrrolidine derivatives have been investigated as inhibitors of matrix metalloproteinases (MMPs)[6]. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix

components, and their dysregulation is implicated in various diseases, including cancer, arthritis, and cardiovascular diseases.

## Hypothetical Signaling Pathway: MMP Inhibition

The following diagram illustrates a simplified, hypothetical mechanism of action where a compound like **1-(2,5-Dibromophenyl)sulfonylpyrrolidine** could act as an MMP inhibitor.



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Caption: Hypothetical inhibition of Matrix Metalloproteinase by **1-(2,5-Dibromophenyl)sulfonylpyrrolidine**.

This pathway is presented for illustrative purposes, as the actual biological targets of **1-(2,5-Dibromophenyl)sulfonylpyrrolidine** have not been experimentally determined. Further screening and biological evaluation are necessary to ascertain its pharmacological profile.

## Conclusion and Future Directions

**1-(2,5-Dibromophenyl)sulfonylpyrrolidine** is a readily synthesizable compound with potential for further investigation in medicinal chemistry and drug discovery. The lack of extensive published data presents an opportunity for novel research. Future work should focus on:

- **Experimental Verification:** Performing the proposed synthesis and fully characterizing the compound using modern analytical techniques (NMR, MS, IR, and elemental analysis).
- **Biological Screening:** Evaluating the compound against a panel of biological targets, including but not limited to matrix metalloproteinases, to identify any potential therapeutic applications.
- **Structure-Activity Relationship (SAR) Studies:** Synthesizing and testing analogues to understand the relationship between the chemical structure and biological activity, which could guide the development of more potent and selective compounds.

This technical guide provides a foundational understanding of **1-(2,5-Dibromophenyl)sulfonylpyrrolidine**, serving as a valuable resource for researchers interested in exploring its chemical and biological properties.

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